5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine

描述

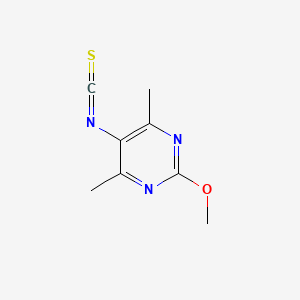

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine: is a chemical compound with the molecular formula C8H9N3OS . It is known for its versatility in scientific research, particularly in the fields of drug development, organic synthesis, and catalysis. This compound is characterized by the presence of an isothiocyanate group attached to a methoxy-dimethylpyrimidine ring, which imparts unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4,6-dimethylpyrimidine.

Isothiocyanation: The key step involves the introduction of the isothiocyanate group. This can be achieved by reacting the starting material with a suitable isothiocyanating agent, such as thiophosgene or ammonium thiocyanate, under controlled conditions.

Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-25°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting material and the isothiocyanating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.

Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the final product.

化学反应分析

Types of Reactions

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new bonds at the isothiocyanate group.

Oxidation and Reduction: Although less common, the compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents like dichloromethane, chloroform, and ethanol are frequently used.

Catalysts: In some reactions, catalysts such as acids or bases may be employed to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while addition reactions with electrophiles can lead to various adducts.

科学研究应用

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

Industry: The compound is used in the development of catalysts and other industrial chemicals.

作用机制

The mechanism of action of 5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby influencing their function. The specific molecular targets and pathways involved depend on the context of its use, such as enzyme inhibition or protein labeling.

相似化合物的比较

Similar Compounds

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine: The compound itself.

2-Methoxy-4,6-dimethylpyrimidine: Lacks the isothiocyanate group, making it less reactive.

5-Isothiocyanato-4,6-dimethylpyrimidine: Similar structure but without the methoxy group.

Uniqueness

The presence of both the isothiocyanate and methoxy groups in this compound imparts unique reactivity and versatility, making it particularly valuable in scientific research. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its uniqueness compared to similar compounds.

生物活性

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine is a compound of increasing interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1173984-11-6

Its structure is characterized by a pyrimidine ring substituted with an isothiocyanate group, which is often linked to various biological activities.

The biological activity of 5-isothiocyanato derivatives is primarily attributed to the isothiocyanate moiety. Isothiocyanates are known to induce apoptosis in cancer cells and exhibit antimicrobial properties. The proposed mechanisms include:

- Apoptosis Induction : Activation of caspases and modulation of mitochondrial pathways.

- Antioxidant Activity : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.

- Inhibition of Enzymatic Activity : Targeting enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.1 | Induces apoptosis via caspase activation |

| HCT116 (Colorectal) | 2.2 | Disrupts cell cycle progression |

| A431 (Skin Cancer) | 5.3 | Inhibits migration and invasion |

These findings indicate that the compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for further development.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism involves disrupting bacterial cell wall synthesis and function.

Anti-inflammatory Effects

In vivo studies have suggested that this compound can reduce inflammation markers in animal models. It appears to modulate cytokine production and inhibit pathways associated with chronic inflammation.

Case Studies

-

Study on Anticancer Properties :

A study published in Cancer Letters demonstrated that treatment with 5-isothiocyanato derivatives resulted in significant tumor regression in xenograft models. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. -

Antimicrobial Efficacy Study :

Research published in Journal of Antimicrobial Chemotherapy reported that 5-isothiocyanato derivatives exhibited potent activity against multidrug-resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development. -

Inflammation Model Study :

An investigation into its anti-inflammatory effects indicated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

属性

IUPAC Name |

5-isothiocyanato-2-methoxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-5-7(9-4-13)6(2)11-8(10-5)12-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVAGPSTCABKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。